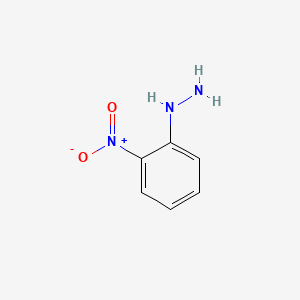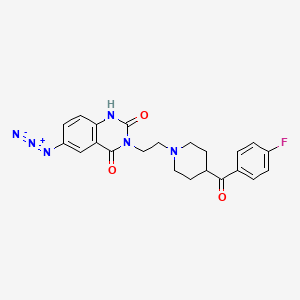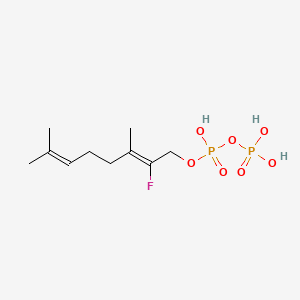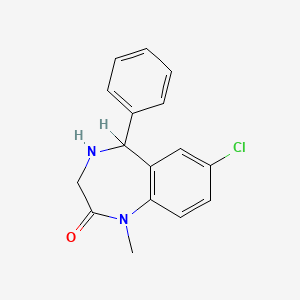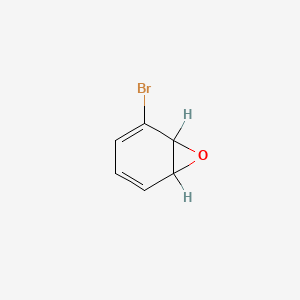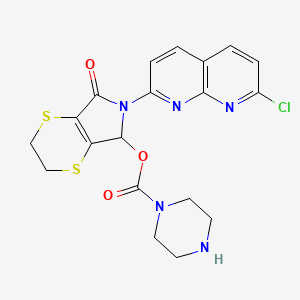
RP 35489
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for RP 35489 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
RP 35489 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups or modify existing ones.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: RP 35489 may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: this compound may find applications in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of RP 35489 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are not well-documented, but the compound’s structure suggests potential interactions with enzymes, receptors, or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Compounds similar to RP 35489 include other heterocyclic compounds with similar structural features, such as:
- [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine
- Other naphthyridine derivatives with similar functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties
特性
CAS番号 |
59878-27-2 |
|---|---|
分子式 |
C19H18ClN5O3S2 |
分子量 |
464 g/mol |
IUPAC名 |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine-1-carboxylate |
InChI |
InChI=1S/C19H18ClN5O3S2/c20-12-3-1-11-2-4-13(23-16(11)22-12)25-17(26)14-15(30-10-9-29-14)18(25)28-19(27)24-7-5-21-6-8-24/h1-4,18,21H,5-10H2 |
InChIキー |
SBBGVRDSHSVLOV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
正規SMILES |
C1CN(CCN1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
同義語 |
RP 35,489 RP 35489 RP-35489 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


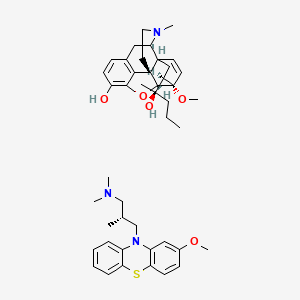
![5-(5-Bromothiophen-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1229429.png)
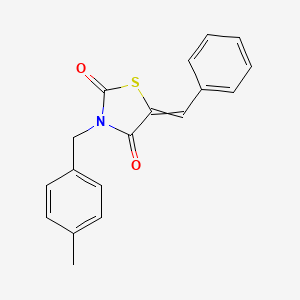
![7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1229432.png)

![2-[4-oxo-2-(1-piperidinyl)-5-thiazolyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1229434.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide](/img/structure/B1229436.png)
